molecular formula C23H26ClN5O2 B11253511 1-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11253511
M. Wt: 439.9 g/mol
InChI Key: WGJCUQKTMWEQMK-UHFFFAOYSA-N
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Description

3-(5-CHLORO-2-METHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-CHLORO-2-METHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. The process may start with the preparation of the core triazoloazepine structure, followed by the introduction of the chloromethylphenyl and methoxyphenyl groups through substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve continuous flow chemistry techniques, automated synthesis, and the use of robust catalysts to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the triazoloazepine ring, potentially opening the ring or reducing double bonds.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential bioactivity. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

The compound’s potential medicinal applications include its use as a pharmacophore in the development of new therapeutic agents. Its structure suggests possible activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 3-(5-CHLORO-2-METHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chloro-2-methylphenyl)-1-phenylurea: Similar structure but lacks the triazoloazepine ring.

    1-(3-Methoxyphenyl)-3-phenylurea: Similar structure but lacks the chloromethylphenyl group.

    3-(5-Chloro-2-methylphenyl)-1-(3-methoxyphenyl)urea: Similar structure but lacks the triazoloazepine ring.

Uniqueness

The uniqueness of 3-(5-CHLORO-2-METHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA lies in its combination of aromatic and heterocyclic structures, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C23H26ClN5O2

Molecular Weight

439.9 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C23H26ClN5O2/c1-16-10-11-17(24)13-20(16)29(23(30)25-18-7-6-8-19(14-18)31-2)15-22-27-26-21-9-4-3-5-12-28(21)22/h6-8,10-11,13-14H,3-5,9,12,15H2,1-2H3,(H,25,30)

InChI Key

WGJCUQKTMWEQMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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